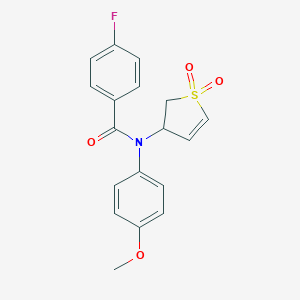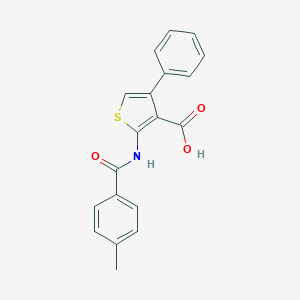
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thienyl group, a fluorine atom, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through amidation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into its therapeutic potential.
Medicine
In medicine, this compound could be investigated for its potential use as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluorophenyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide
Uniqueness
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is unique due to the combination of its thienyl, fluorine, and methoxyphenyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJLJXIOUDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-methoxybenzylidene)amino]-2-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377758.png)
![3-[(3-iodobenzylidene)amino]-2-(3-iodophenyl)-4(3H)-quinazolinone](/img/structure/B377760.png)
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377762.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]](/img/structure/B377763.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B377764.png)
![3-[(4-ethoxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B377768.png)

![2-(2-furyl)-3-[(4-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377772.png)
![3-[[1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazaspiro[4.4]non-3-en-4-yl]amino]propyl N-(3-chlorophenyl)carbamate](/img/structure/B377774.png)
![2-[(3-Bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B377775.png)
![5-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B377778.png)
![Ethyl 4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoate](/img/structure/B377782.png)
![Cyclopenta[a]inden-4-one, 6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-](/img/structure/B377783.png)
![5-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B377785.png)
